molecular formula C24H22N2O3 B2972570 4-benzyl-N-{[1,1'-biphenyl]-2-yl}-5-oxomorpholine-3-carboxamide CAS No. 1351582-21-2

4-benzyl-N-{[1,1'-biphenyl]-2-yl}-5-oxomorpholine-3-carboxamide

Cat. No.: B2972570
CAS No.: 1351582-21-2
M. Wt: 386.451
InChI Key: LXCDHTUKPGSIJP-UHFFFAOYSA-N
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Description

4-benzyl-N-{[1,1’-biphenyl]-2-yl}-5-oxomorpholine-3-carboxamide is a complex organic compound that features a morpholine ring, a biphenyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form the carbon-carbon bonds between the biphenyl and morpholine moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-{[1,1’-biphenyl]-2-yl}-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-benzyl-N-{[1,1’-biphenyl]-2-yl}-5-oxomorpholine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-{[1,1’-biphenyl]-2-yl}-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-{[1,1’-biphenyl]-4-yl}-5-oxomorpholine-3-carboxamide
  • 4-benzyl-N-{[1,1’-biphenyl]-3-yl}-5-oxomorpholine-3-carboxamide
  • 4-benzyl-N-{[1,1’-biphenyl]-2-yl}-5-oxopiperidine-3-carboxamide

Uniqueness

The unique combination of the morpholine ring, biphenyl group, and benzyl group in 4-benzyl-N-{[1,1’-biphenyl]-2-yl}-5-oxomorpholine-3-carboxamide provides distinct chemical and physical properties. These properties can be exploited for specific applications that similar compounds may not be suitable for, such as targeted drug delivery or specialized material synthesis .

Properties

IUPAC Name

4-benzyl-5-oxo-N-(2-phenylphenyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c27-23-17-29-16-22(26(23)15-18-9-3-1-4-10-18)24(28)25-21-14-8-7-13-20(21)19-11-5-2-6-12-19/h1-14,22H,15-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCDHTUKPGSIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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